Apppgpp

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

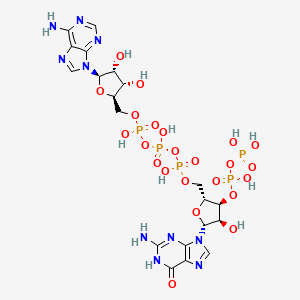

Apppgpp, also known as guanosine tetraphosphate, is a regulatory nucleotide involved in the stringent response in bacteria. This compound plays a crucial role in the adaptation of bacterial cells to various stress conditions, such as nutrient deprivation and oxidative stress. It is part of a family of adenylylated nucleotides that act as alarmones, signaling the onset of metabolic stresses and helping to rebalance the cellular economy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Apppgpp can be synthesized through enzymatic reactions involving aminoacyl-tRNA synthetases. These enzymes catalyze the formation of adenylylated nucleotides, including this compound, in response to oxidative stress. The synthesis involves the reaction of guanosine triphosphate (GTP) with adenosine triphosphate (ATP) under specific conditions that favor the formation of the tetraphosphate linkage .

Industrial Production Methods

Industrial production of this compound typically involves the use of recombinant bacterial strains engineered to overproduce the compound. These strains are cultivated under controlled conditions that induce oxidative stress, leading to the accumulation of this compound. The compound is then extracted and purified using chromatographic techniques .

Análisis De Reacciones Químicas

Types of Reactions

Apppgpp undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to produce guanosine triphosphate and adenosine diphosphate.

Substitution: this compound can participate in substitution reactions where one of its phosphate groups is replaced by another functional group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, t-butyl hydroperoxide, and cadmium chloride are commonly used to induce the synthesis of this compound.

Enzymes: Aminoacyl-tRNA synthetases are crucial for the enzymatic synthesis of this compound.

Major Products

The major products formed from the reactions involving this compound include guanosine triphosphate, adenosine diphosphate, and various substituted derivatives depending on the specific reaction conditions .

Aplicaciones Científicas De Investigación

Apppgpp has a wide range of applications in scientific research:

Mecanismo De Acción

Apppgpp exerts its effects by binding to RNA polymerase and altering its activity. This binding leads to changes in gene expression, particularly the downregulation of genes involved in ribosomal RNA synthesis and the upregulation of stress response genes. The molecular targets of this compound include various transcription factors and enzymes involved in nucleotide metabolism .

Comparación Con Compuestos Similares

Similar Compounds

AppppA: Another adenylylated nucleotide involved in the response to oxidative stress.

AppppG: Similar to Apppgpp but with a different nucleotide sequence.

Uniqueness

This compound is unique in its ability to specifically signal oxidative damage to amino acid biosynthesis pathways. Unlike other adenylylated nucleotides, this compound has a distinct role in regulating the stringent response under oxidative stress conditions .

Actividad Biológica

Apppgpp, or adenosine 5'-triphosphate guanosine 5'-triphosphate, is a nucleotide that plays a crucial role in cellular signaling and regulation, particularly in bacteria. It is classified as an alarmone, which helps organisms respond to stress conditions such as nutrient deprivation and environmental changes. This article explores the biological activity of this compound, focusing on its synthesis, functions, interactions with proteins, and implications for biotechnology and medicine.

Synthesis and Regulation

The synthesis of this compound occurs through the enzymatic conversion of adenosine triphosphate (ATP) and guanosine triphosphate (GTP) under stress conditions. The key enzymes involved in this process include:

- RelA : Synthesizes this compound during amino acid starvation.

- SpoT : Regulates the degradation of this compound back to GDP and GTP during various stress conditions.

This synthesis is critical for bacterial adaptation to environmental stresses, allowing for changes in gene expression and metabolic processes.

Functions of this compound

This compound functions primarily as a second messenger in bacteria, facilitating responses to environmental stresses. Its biological activities include:

- Regulation of Biofilm Formation : this compound modulates enzymes involved in biofilm formation, which is essential for bacterial survival in hostile environments.

- Interbacterial Competition : In Pseudomonas aeruginosa, this compound mediates the type VI secretion system (T6SS), playing a vital role in bacterial antagonism against competing species.

- Stress Response : Accumulation of this compound during heat shock indicates its protective role against oxidative stress, helping maintain cellular integrity.

Comparative Analysis of Related Nucleotides

The structural similarities between this compound and other nucleotides involved in bacterial signaling highlight its unique role:

| Compound | Structure | Function | Unique Features |

|---|---|---|---|

| ppGpp | Guanosine diphosphate | Stress response regulator | Synthesized during amino acid starvation |

| pppGpp | Guanosine triphosphate | Signal transduction during stress | Predominant under specific stressors |

| ApppA | Adenosine pentaphosphate | Regulates energy metabolism | Induced by oxidative agents |

| pppApp | Adenosine triphosphate phosphate | Mediates T6SS | Involved in bacterial competition |

Uniqueness of this compound : Unlike ppGpp and pppGpp, which primarily respond to nutrient availability and general stress conditions, this compound's distinct role in mediating oxidative stress responses sets it apart as a critical player in maintaining cellular function during environmental challenges .

Case Studies and Research Findings

Research has demonstrated significant increases in this compound levels under various stress conditions. For example:

- A study observed over 100-fold increases in this compound levels in wild-type Salmonella typhimurium cells following near-UV irradiation. This increase was not seen in mutants lacking certain tRNA components, indicating a direct link between tRNA modification and this compound synthesis .

- Another investigation into the dual role of a hydrolase enzyme in Pseudomonas aeruginosa revealed that degradation of both ppGpp and pppApp is crucial for biofilm formation and interbacterial competition. This underscores the importance of nucleotide homeostasis in bacterial survival strategies .

Implications for Biotechnology and Medicine

Understanding the mechanisms by which this compound operates can lead to innovative strategies for controlling bacterial infections. Potential applications include:

- Antibiotic Enhancement : Targeting the stringent response pathways involving this compound could enhance the efficacy of existing antibiotics.

- Biofilm Disruption : Investigating the role of this compound in biofilm formation may provide new avenues for disrupting biofilms that are resistant to conventional treatments.

Propiedades

Número CAS |

56878-12-7 |

|---|---|

Fórmula molecular |

C20H29N10O23P5 |

Peso molecular |

932.4 g/mol |

Nombre IUPAC |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C20H29N10O23P5/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)10(31)6(48-18)1-46-55(38,39)52-58(44,45)53-56(40,41)47-2-7-13(50-57(42,43)51-54(35,36)37)12(33)19(49-7)30-5-26-9-16(30)27-20(22)28-17(9)34/h3-7,10-13,18-19,31-33H,1-2H2,(H,38,39)(H,40,41)(H,42,43)(H,44,45)(H2,21,23,24)(H2,35,36,37)(H3,22,27,28,34)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1 |

Clave InChI |

HQZOFIHWGCDEHX-INFSMZHSSA-N |

SMILES isomérico |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)OP(=O)(O)O)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.